molecular formula C8H10Cl2N2 B1431413 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 1335053-26-3

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B1431413
CAS No.: 1335053-26-3
M. Wt: 205.08 g/mol
InChI Key: LCPAVOYVKOMZGV-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C8H10Cl2N2. It is a derivative of naphthyridine, which is a fused-ring system containing two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride typically involves the hydrogenation of 1,5-naphthyridine derivatives. One common method includes the reaction of 3-aminopyridine with Meldrum’s acid, followed by condensation and hydrogenation to yield the desired tetrahydro-naphthyridine compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated pressure and temperature to achieve high conversion rates and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can further hydrogenate the compound or modify its functional groups.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce fully hydrogenated naphthyridine derivatives.

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
  • 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Comparison

Compared to its analogs, 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is unique due to its specific chloro substitution at the 6-position, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of other bioactive compounds .

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-3-6-1-2-10-4-7(6)5-11-8;/h3,5,10H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPAVOYVKOMZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335053-26-3
Record name 6-CHLORO-1,2,3,4-TETRAHYDRO-2,7-NAPHTHYRIDINE, HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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